molecular formula C8H5ClN2O2 B139074 6-chloro-1H-indazole-3-carboxylic Acid CAS No. 129295-31-4

6-chloro-1H-indazole-3-carboxylic Acid

Cat. No. B139074
M. Wt: 196.59 g/mol
InChI Key: MCGHMISXTKQRRF-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-3-carboxylic Acid is a chemical compound with the empirical formula C7H5ClN2 . It is a derivative of indazole, a heterocyclic compound .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 6-chloro-1H-indazole-3-carboxylic Acid, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-indazole-3-carboxylic Acid is characterized by a chlorine atom attached to the 6th position of the indazole ring .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including 6-chloro-1H-indazole-3-carboxylic Acid, have been synthesized using various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

6-Chloro-1H-indazole-3-carboxylic Acid has a molecular weight of 152.58 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be found on ChemSpider .

Scientific Research Applications

Antispermatogenic Agents

6-Chloro-1H-indazole-3-carboxylic acid and its derivatives have been explored for their potential as antispermatogenic agents. Studies have found that certain derivatives, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, exhibit potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).

Enthalpy of Formation Studies

Research into the enthalpy of formation for compounds like 1H-indazole-3-carboxylic acid has been conducted to understand their structural and energetic properties. These studies involve experimental methods like calorimetry and theoretical approaches such as auxiliary density functional theory (Orozco-Guareño et al., 2019).

Synthesis and Structural Studies

Significant research has been focused on the synthesis and structural characterization of 6-chloro-1H-indazole-3-carboxylic acid and its variants. For example, one study examined the crystal structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid to better understand its properties (Hu Yong-zhou, 2008).

Applications in Male Contraception

Research has been conducted on derivatives of 6-chloro-1H-indazole-3-carboxylic acid for potential use in male contraception. These compounds have been shown to affect the Sertoli-germ cell adherens junctions, leading to germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis (Cheng et al., 2002).

Improved Synthesis Methods

Studies have also focused on improving the synthesis methods for 6-chloro-1H-indazole-3-carboxylic acid, aiming to make the process more cost-effective and suitable for industrial manufacture (Rao Er-chang, 2006).

Safety And Hazards

According to the safety data sheet, 6-Chloro-1H-indazole-3-carboxylic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

6-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGHMISXTKQRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442066
Record name 6-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-indazole-3-carboxylic Acid

CAS RN

129295-31-4
Record name 6-Chloro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129295-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-indazole--carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… To a solution of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (2.0 g, 7.3 mmol, 1 equiv) and (4-methoxyphenyl)boronic acid (1.13 g, 7.40 mmol, 1.01 equiv) in ethanol (50 mL) and …
Number of citations: 113 pubs.acs.org

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